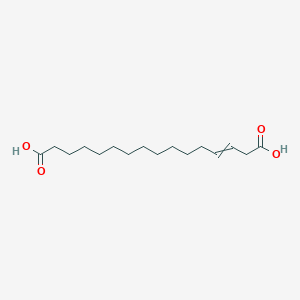

Hexadec-3-enedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

112092-18-9 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

hexadec-3-enedioic acid |

InChI |

InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h9,11H,1-8,10,12-14H2,(H,17,18)(H,19,20) |

InChI Key |

ZOTBLOHJYINDOZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC=CCC(=O)O)CCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Hexadec-3-enedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadec-3-enedioic acid is a 16-carbon unsaturated dicarboxylic acid. Long-chain dicarboxylic acids are valuable as monomers in the synthesis of specialty polymers such as polyamides and polyesters, and also find applications as plasticizers, lubricants, and in the synthesis of fragrances.[1][2][3] The presence of a double bond in the carbon chain offers a site for further functionalization, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of a proposed synthetic route and the expected characterization of this compound.

Proposed Synthesis of this compound

Several methods exist for the synthesis of long-chain unsaturated dicarboxylic acids, including biotechnological approaches involving ω-oxidation by microorganisms and various chemical methods like oxidative cleavage and isomerizing hydroxycarbonylation.[1][2][4] However, olefin metathesis, particularly self-metathesis of unsaturated fatty acids using Grubbs catalysts, stands out as a highly efficient and selective method for producing symmetrical long-chain unsaturated α,ω-dicarboxylic acids.[5][6]

This guide will focus on a proposed synthesis of this compound via the self-metathesis of a suitable unsaturated fatty acid precursor.

Synthesis via Olefin Metathesis

A plausible synthetic route to this compound is the self-metathesis of an appropriate C10 unsaturated fatty acid, followed by hydrolysis of the resulting ester. A suitable starting material would be methyl 9-decenoate. The self-metathesis of this precursor would yield dimethyl octadec-9-enedioate, which upon isomerization and hydrolysis would yield this compound. A more direct, albeit potentially less common, starting material would be a C9 unsaturated carboxylic acid with a terminal double bond. For the purpose of this guide, we will outline a general procedure based on the self-metathesis of unsaturated fatty acid esters.

Experimental Protocol: Synthesis of Dimethyl Hexadec-3-enedioate via Olefin Metathesis

This protocol is adapted from established procedures for the self-metathesis of unsaturated fatty acid esters.[6]

Materials:

-

Methyl 9-decenoate (starting material)

-

Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Ethyl vinyl ether (for quenching the reaction)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the second-generation Grubbs catalyst (0.01 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactant: Dissolve methyl 9-decenoate in the anhydrous, degassed solvent and add it to the reaction flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 40-50 °C) and stir for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dimethyl hexadec-3-enedioate.

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Dimethyl hexadec-3-enedioate

-

Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

-

Methanol or ethanol as a co-solvent

-

Aqueous solution of a strong acid (e.g., hydrochloric acid) for acidification

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Saponification: Dissolve the purified dimethyl hexadec-3-enedioate in a mixture of the alcohol co-solvent and the aqueous base solution.

-

Heating: Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with the strong acid solution until the pH is acidic (pH ~2). A white precipitate of the dicarboxylic acid should form.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent.

-

Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or ethyl acetate/hexanes) to obtain the pure this compound.

Characterization of this compound

The synthesized this compound should be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties

The expected physical properties of this compound are summarized in the table below. These are estimated values based on trends for similar long-chain dicarboxylic acids.

| Property | Expected Value |

| Molecular Formula | C₁₆H₂₈O₄ |

| Molecular Weight | 284.39 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available (expected to be higher than shorter-chain analogues) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known spectral characteristics of long-chain unsaturated carboxylic acids.[7][8][9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 2H | -COOH |

| ~5.4 | Multiplet | 2H | -CH=CH- |

| ~2.2-2.4 | Triplet | 4H | -CH₂-COOH |

| ~2.0 | Multiplet | 4H | -CH₂-CH= |

| ~1.6 | Multiplet | 4H | -CH₂-CH₂-COOH |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179-181 | -COOH |

| ~129-131 | -CH=CH- |

| ~34-36 | -CH₂-COOH |

| ~32-33 | -CH₂-CH= |

| ~24-30 | -(CH₂)ₓ- |

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1700-1720 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1650 | Weak | C=C stretch |

| ~1410-1440 | Medium | O-H bend |

| ~1210-1320 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 284 | [M]⁺ (Molecular Ion) |

| 266 | [M - H₂O]⁺ |

| 239 | [M - COOH]⁺ |

| Various | Fragmentation peaks corresponding to cleavage along the alkyl chain |

Visualization of Workflows

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

While direct literature on this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and analogous compounds. The proposed olefin metathesis route offers a modern and efficient approach to synthesizing this long-chain unsaturated dicarboxylic acid. The outlined characterization methods and predicted data will be invaluable for researchers in confirming the identity and purity of the synthesized product. This foundational information is intended to facilitate further research into the applications of this compound in materials science and other fields.

References

- 1. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 2. tandfonline.com [tandfonline.com]

- 3. palmarychem.com [palmarychem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. magritek.com [magritek.com]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Hexadec-3-enedioic Acid Isomers

Abstract

Hexadec-3-enedioic acid, a dicarboxylic acid featuring a sixteen-carbon chain with a double bond at the third position, presents as two geometric isomers: (3E)-hexadec-3-enedioic acid and (3Z)-hexadec-3-enedioic acid. The specific stereochemistry of these isomers imparts distinct physicochemical properties that are of significant interest in the fields of polymer chemistry, drug delivery, and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of these isomers. Due to the limited availability of direct experimental data for this compound isomers, this guide establishes a baseline using the well-characterized saturated analogue, Hexadecanedioic acid (Thapsic acid). It further extrapolates the expected properties of the (E) and (Z) isomers based on established principles of organic chemistry. Detailed experimental protocols for determining these properties are also provided to facilitate further research and validation.

Introduction

Long-chain dicarboxylic acids are valuable bifunctional molecules utilized as building blocks in the synthesis of polymers, lubricants, and pharmaceuticals. The introduction of a double bond into the carbon chain, as seen in this compound, offers a site for further chemical modification and influences the molecule's spatial configuration, which in turn affects its physical properties. The trans ((E)) isomer is expected to have a more linear and rigid structure, allowing for more efficient packing in the solid state, while the cis ((Z)) isomer's kinked geometry disrupts regular packing. These structural differences are anticipated to lead to variations in melting point, solubility, and other key physicochemical parameters.

Comparative Physicochemical Properties

While specific experimental data for the isomers of this compound are scarce, we can predict their properties relative to the saturated analogue, Hexadecanedioic acid. The following table summarizes the known properties of Hexadecanedioic acid and the expected trends for the (E) and (Z) isomers of this compound.

| Property | Hexadecanedioic Acid (Saturated) | (3E)-Hexadec-3-enedioic Acid (trans-isomer) | (3Z)-Hexadec-3-enedioic Acid (cis-isomer) |

| Molecular Formula | C₁₆H₃₀O₄ | C₁₆H₂₈O₄ | C₁₆H₂₈O₄ |

| Molecular Weight | 286.41 g/mol | 284.39 g/mol | 284.39 g/mol |

| Melting Point | 124-128 °C[1] | Expected to be slightly lower than the saturated analogue but higher than the (Z)-isomer due to more efficient crystal packing. | Expected to be significantly lower than the (E)-isomer and the saturated analogue due to the kink in the carbon chain hindering crystal packing.[2][3] |

| Boiling Point | ~457.5 °C (at 760 mmHg) | Expected to be similar to the saturated analogue, with minor variations. | Expected to be similar to the saturated analogue, with minor variations. |

| Aqueous Solubility | 0.0057 g/L | Expected to have low aqueous solubility, similar to or slightly higher than the saturated analogue. | Expected to have slightly higher aqueous solubility than the (E)-isomer due to reduced crystal lattice energy. |

| pKa₁ | ~4.5 | Expected to be slightly lower (more acidic) than the saturated analogue due to the inductive effect of the double bond. | Expected to be slightly lower (more acidic) than the saturated analogue due to the inductive effect of the double bond.[4] |

| pKa₂ | ~5.4 | Expected to be slightly lower than the saturated analogue. | Expected to be slightly lower than the saturated analogue. |

| logP | Predicted to be high (lipophilic). | Expected to be slightly lower than the saturated analogue due to the presence of the double bond. | Expected to be slightly lower than the saturated analogue. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound isomers is crucial for their application. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature. Impurities typically cause the melting point to be lower and occur over a range.

Methodology: Capillary Method [1][5][6][7]

-

Sample Preparation: A small amount of the solid organic compound is finely powdered.

-

Capillary Tube Loading: A capillary tube, sealed at one end, is filled with a small amount of the powdered sample to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a modern digital instrument).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.

Determination of Boiling Point

For high molecular weight compounds that may decompose at their atmospheric boiling point, it is often necessary to determine the boiling point at reduced pressure.

Methodology: Distillation Method under Reduced Pressure [8][9]

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure. At least 5 mL of the sample is placed in the distilling flask along with boiling chips.

-

Evacuation: The system is carefully evacuated to the desired pressure.

-

Heating: The sample is heated gently.

-

Temperature Reading: As the liquid boils and the vapor condenses, the temperature is recorded from a thermometer placed so that the bulb is just below the side arm of the distilling flask. The boiling point is the temperature at which the vapor and liquid are in equilibrium at the recorded pressure.

Determination of Aqueous Solubility

The solubility of long-chain dicarboxylic acids in water is typically low.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid acid is added to a known volume of deionized water in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated aqueous solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved acid is determined using a suitable analytical technique, such as titration with a standardized base or a chromatographic method like HPLC.

Determination of Acid Dissociation Constant (pKa)

As dicarboxylic acids, this compound isomers will have two pKa values. Potentiometric titration is a precise method for their determination.[10][11][12]

Methodology: Potentiometric Titration [13][14]

-

Sample Preparation: A precise weight of the dicarboxylic acid is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent (like methanol) if the acid's water solubility is low.[11] A solution of at least 10⁻⁴ M is required.[11]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points will be observed as sharp inflections in the curve. The pKa values correspond to the pH at the half-equivalence points. For the first dissociation, pKa₁ is the pH when half of the first carboxylic acid groups have been neutralized. For the second, pKa₂ is the pH at the midpoint between the first and second equivalence points.

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. LogP is the logarithm of this ratio.

Methodology: Shake-Flask Method [15][16]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (to maintain the acid in its non-ionized form) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[16][17]

-

Partitioning: A known amount of the dicarboxylic acid is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the acid in each phase is determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).

Methodology: High-Performance Liquid Chromatography (HPLC) [18][19][20][21]

-

Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') versus the known logP values.

-

Sample Analysis: The this compound isomer is injected into the HPLC system under the same conditions, and its retention time is measured.

-

LogP Determination: The logP of the isomer is determined from its retention time using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a this compound isomer.

References

- 1. byjus.com [byjus.com]

- 2. 2.32 Fatty Acids | Nutrition [courses.lumenlearning.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. upload.wikimedia.org [upload.wikimedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. acdlabs.com [acdlabs.com]

- 21. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Hex-3-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of hex-3-enedioic acid, a six-carbon dicarboxylic acid with a central carbon-carbon double bond. It exists as two geometric isomers, cis (Z) and trans (E), each with distinct spectroscopic properties. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of both isomers, providing a foundation for their identification and characterization in various matrices.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (Z)- and (E)-hex-3-enedioic acid.

Table 1: ¹H NMR Spectroscopic Data (ppm)

| Compound | H-2, H-5 (CH₂) | H-3, H-4 (CH) |

| (Z)-Hex-3-enedioic acid | 3.14 (symmetrical 2nd order signal) | 5.74 (symmetrical 2nd order signal) |

| (E)-Hex-3-enedioic acid | ~3.0-3.2 | ~5.6-5.8 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

| Compound | C-2, C-5 (CH₂) | C-3, C-4 (CH) | C-1, C-6 (COOH) |

| (Z)-Hex-3-enedioic acid | 32.58 | 125.00 | 172.17 |

| (E)-Hex-3-enedioic acid | ~33 | ~129 | ~174 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

| Functional Group | Characteristic Absorption Range | (Z)-Hex-3-enedioic acid | (E)-Hex-3-enedioic acid |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Present | Present |

| C=O stretch (Carboxylic Acid) | 1680-1725 | ~1700 | ~1700 |

| C=C stretch | 1620-1680 | Present | Present |

| C-H stretch (alkene) | 3000-3100 | Present | Present |

| C-H bend (cis-alkene) | ~675-730 | Present | Not prominent |

| C-H bend (trans-alkene) | ~960-975 | Not prominent | Present |

Table 4: Mass Spectrometry (MS) Data

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

| Hex-3-enedioic acid | C₆H₈O₄ | 144.12 g/mol | 145 [M+H]⁺, 127 [M-OH]⁺, 99 [M-COOH]⁺ |

| (E)-Hex-3-enedioic acid, 2TMS derivative | C₁₂H₂₄O₄Si₂ | 288.49 g/mol | 273 [M-CH₃]⁺, 147 [(CH₃)₃SiO=C(OH)CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of hex-3-enedioic acid are provided below. These protocols are generalized for dicarboxylic acids and can be specifically adapted for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the hex-3-enedioic acid isomer in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing. For samples in D₂O, a small amount of a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Assign the carbon signals based on their chemical shifts.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Samples):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the solid sample to a fine powder and then add a few drops of Nujol (a mineral oil) to create a paste. Spread the paste thinly between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the salt plates with Nujol if using the mull method).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For direct analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the dicarboxylic acid. A common method is esterification to form methyl or trimethylsilyl (TMS) esters. To prepare the TMS derivative, the sample can be treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Ionization:

-

Electrospray Ionization (ESI): Suitable for direct infusion of the dissolved sample. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Electron Ionization (EI): Typically used in conjunction with GC. EI is a hard ionization technique that causes fragmentation of the molecule, providing structural information from the resulting fragment ions.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Analyze the molecular ion peak (if present) to determine the molecular weight.

-

Interpret the fragmentation pattern to deduce the structure of the molecule.

-

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of hex-3-enedioic acid.

Metabolic Pathway

Hex-3-enedioic acid is a medium-chain dicarboxylic acid that can be formed through the ω-oxidation of fatty acids and is subsequently metabolized via β-oxidation. Dicarboxylic aciduria, the increased excretion of dicarboxylic acids in urine, can be indicative of underlying metabolic disorders.

A Technical Guide to the Thermal Stability and Degradation Profile of Hexadec-3-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive analytical framework for characterizing the thermal stability and degradation profile of Hexadec-3-enedioic acid. Due to the absence of specific published experimental data for this compound, this document provides a detailed overview of the essential methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). It includes standardized experimental protocols, illustrative data tables, and a proposed thermal degradation pathway to serve as a practical resource for researchers initiating studies on this or structurally related long-chain unsaturated dicarboxylic acids.

Introduction

This compound is a 16-carbon unsaturated dicarboxylic acid. Understanding its thermal stability and degradation behavior is critical for applications in drug development, polymer science, and materials chemistry, where it might be subjected to various thermal stresses during manufacturing, processing, or storage. Thermal decomposition can lead to loss of efficacy, formation of impurities, and changes in material properties. This guide details the analytical workflow required to establish a complete thermal profile.

Analytical Methodologies for Thermal Profile Assessment

A multi-faceted approach is necessary to fully characterize the thermal properties of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA) for assessing mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions. Evolved Gas Analysis (EGA) is used in conjunction with TGA to identify the gaseous byproducts of decomposition.

Experimental Workflow

The logical flow for a comprehensive thermal analysis involves sequential and complementary experiments designed to build a complete stability and degradation profile.

Caption: Experimental workflow for thermal analysis.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical, yet plausible, data for this compound based on the expected behavior of similar long-chain dicarboxylic acids. These tables serve as a template for presenting experimental results.

Table 1: Thermal Transitions by Differential Scanning Calorimetry (DSC)

| Parameter | Value (°C) | Conditions |

| Onset of Melting | 125.5 | 10 °C/min, Nitrogen atmosphere |

| Peak Melting Point (T_m) | 128.2 | 10 °C/min, Nitrogen atmosphere |

| Onset of Decomposition | 295.0 | 10 °C/min, Nitrogen atmosphere |

Table 2: Thermal Degradation Profile by Thermogravimetric Analysis (TGA)

| Parameter | Value (°C) | Mass Loss (%) | Conditions |

| T_onset (Onset of Decomposition) | 305.4 | - | 10 °C/min, Nitrogen atmosphere |

| T_10% (Temp. at 10% Mass Loss) | 325.1 | 10.0 | 10 °C/min, Nitrogen atmosphere |

| T_50% (Temp. at 50% Mass Loss) | 360.8 | 50.0 | 10 °C/min, Nitrogen atmosphere |

| Residual Mass @ 600 °C | - | 2.1 | 10 °C/min, Nitrogen atmosphere |

Detailed Experimental Protocols

Precise and reproducible experimental conditions are paramount for obtaining reliable data.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify temperatures of maximum degradation rates.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Atmosphere: Maintain a nitrogen purge over the sample and reference cells at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Protocol for Evolved Gas Analysis (TGA-MS/FTIR)

-

Instrument: A TGA instrument coupled via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

TGA Method: Follow the protocol outlined in Section 4.1.

-

Transfer Line: Maintain the transfer line temperature at approximately 250 °C to prevent condensation of evolved gases.

-

MS/FTIR Data Collection: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run. This allows for the correlation of specific mass loss events with the chemical identity of the degradation products.

Proposed Thermal Degradation Pathway

For unsaturated dicarboxylic acids, thermal degradation in an inert atmosphere is likely to proceed via decarboxylation.[1] The presence of the double bond can influence the mechanism. A plausible pathway for this compound involves the initial loss of one or both carboxyl groups as carbon dioxide (CO₂).

Caption: Proposed decarboxylation pathway.

The initial decarboxylation could lead to the formation of an intermediate monocarboxylic acid, which then undergoes a second decarboxylation step at a higher temperature. The final products would consist of a mixture of unsaturated hydrocarbons. Analysis of the evolved gases by TGA-MS would be essential to confirm this pathway by detecting the evolution of CO₂ (m/z = 44) and identifying the hydrocarbon fragments.

References

An In-depth Technical Guide to the Solubility of Hexadec-3-enedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexadec-3-enedioic acid in organic solvents. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from related long-chain dicarboxylic acids and fundamental chemical principles to predict its solubility behavior. It also outlines detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound is a 16-carbon unsaturated dicarboxylic acid. Its structure, featuring two polar carboxylic acid groups and a long, nonpolar hydrocarbon chain with a double bond, results in a molecule with amphiphilic character. This structure is crucial in determining its solubility in various organic solvents. The general principle of "like dissolves like" is a key predictor of its solubility profile. Carboxylic acids are polar and can act as both hydrogen-bond acceptors and donors[1].

Predicted Solubility Profile

The solubility of dicarboxylic acids is influenced by the length of the carbon chain and the polarity of the solvent. Generally, as the hydrocarbon chain length increases, the solubility in polar solvents like water decreases, while the solubility in nonpolar organic solvents tends to increase.

Expected Solubility in Different Organic Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid groups of this compound. Therefore, moderate to good solubility is expected, particularly at elevated temperatures.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, N-Methylpyrrolidone): These solvents can act as hydrogen bond acceptors. While they cannot donate hydrogen bonds, they can still interact favorably with the carboxylic acid groups, leading to moderate solubility. The synthesis of related hexene-1,6-dioic acids has been carried out in N-methylpyrrolidone, suggesting its suitability as a solvent[2].

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long C16 hydrocarbon chain of this compound will have a favorable interaction with nonpolar solvents. However, the two polar carboxylic acid groups will limit solubility. Low to moderate solubility is anticipated in these solvents.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Ethers have intermediate polarity and can act as hydrogen bond acceptors. They are often used as extraction solvents for dicarboxylic acids, suggesting they can provide a balance of interactions with both the polar and nonpolar parts of the molecule, leading to reasonable solubility[3].

Quantitative Solubility Data

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions between the solvent and the carboxylic acid groups. |

| Polar Aprotic | Acetone, DMSO, NMP | Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent with the carboxylic acid groups. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Van der Waals interactions between the long hydrocarbon chain and the solvent are favorable, but the polar carboxylic acid groups limit overall solubility. |

| Ethers | Diethyl Ether, THF | Moderate | A balance of polar (hydrogen bond acceptance) and nonpolar interactions with the solute. Ether was used as an extraction solvent for a related compound, trans-hex-3-ene-1,6-dioic acid[3]. |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

This section details a standard laboratory procedure for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

HPLC or other suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the acid.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, the concentration of the saturated solution can be determined using a calibrated analytical method such as HPLC. A known volume of the filtered supernatant is diluted with a suitable solvent and analyzed.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Gravimetric Method: Solubility (g/L) = (mass of dissolved acid in g / volume of solvent in L)

-

Instrumental Analysis: The concentration obtained from the analytical instrument (e.g., in mg/mL) is the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure allows for informed predictions of its behavior. It is anticipated to have moderate to good solubility in polar organic solvents and lower solubility in nonpolar solvents. For precise applications in research and drug development, it is imperative that the solubility be determined experimentally. The provided protocol for the isothermal saturation method offers a reliable approach for obtaining this critical data.

References

A Technical Guide to the Crystal Structure Analysis of Long-Chain Unsaturated Dicarboxylic Acids: A Methodological Overview with a Focus on cis-Hexadec-3-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids are valuable intermediates in the synthesis of various polymers like polyamides and polyesters.[1] The introduction of unsaturation within the carbon chain offers a site for further functionalization, making these molecules versatile building blocks. This technical guide outlines the methodologies required for the crystal structure analysis of long-chain unsaturated dicarboxylic acids, with a conceptual focus on cis-Hexadec-3-enedioic acid. While a specific crystal structure for cis-Hexadec-3-enedioic acid is not currently available in the public domain, this document provides a comprehensive overview of the synthesis and analytical techniques that would be employed for its characterization and crystal structure determination. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic analysis of novel long-chain dicarboxylic acids.

Introduction

Long-chain dicarboxylic acids (LCDCAs), particularly those with more than twelve carbons, are important precursors for specialty polymers.[1] The presence of a carbon-carbon double bond, as in cis-Hexadec-3-enedioic acid, introduces conformational constraints and potential for further chemical modification, which can influence the properties of resulting materials. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for correlating their structure with their physical and chemical properties. This knowledge is essential for the rational design of new materials with tailored characteristics.

Synthesis of cis-Unsaturated Dicarboxylic Acids

The synthesis of unsaturated dicarboxylic acids can be approached through several methods. One common strategy involves the olefin metathesis of unsaturated fatty acids.[2][3][4] For a compound like cis-Hexadec-3-enedioic acid, a potential synthetic route could involve the cross-metathesis of two shorter-chain unsaturated acids or a ring-opening metathesis polymerization followed by a controlled degradation.

Another approach is the partial hydrogenation of a corresponding diyne-dioic acid using a stereoselective catalyst, such as Lindlar's catalyst, to yield the cis-alkene. The synthesis of the starting long-chain dicarboxylic acids can be achieved through various methods, including biotechnological routes using microorganisms.[1]

Analytical Characterization Prior to Crystallography

Before attempting to grow single crystals, it is imperative to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are essential for the characterization of cis-Hexadec-3-enedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique is used to identify the different types of protons in the molecule. For cis-Hexadec-3-enedioic acid, one would expect to see characteristic signals for the carboxylic acid protons, the vinylic protons of the cis-double bond (with a specific coupling constant), and the various methylene groups along the aliphatic chains.

-

¹³C NMR: This provides information on the different carbon environments. Key signals would include those for the carboxyl carbons, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can help confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present. For cis-Hexadec-3-enedioic acid, characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C=C stretching of the alkene.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following section details a generalized experimental protocol for the crystal structure determination of a long-chain unsaturated dicarboxylic acid.

Crystallization

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[5] For a long-chain dicarboxylic acid, various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: This can be performed in either a hanging drop or sitting drop setup. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solution, leading to slow crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, the space group, and the intensities of the individual reflections. This is typically done using specialized software that integrates the diffraction spots and applies corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental diffraction data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

The following table represents a template for the crystallographic data that would be obtained from a successful crystal structure analysis of a compound like cis-Hexadec-3-enedioic acid. The values presented here are hypothetical and serve as an illustrative example.

| Parameter | Hypothetical Value for cis-Hexadec-3-enedioic Acid |

| Chemical Formula | C₁₆H₂₈O₄ |

| Formula Weight | 284.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 28.987(11) |

| α (°) | 90 |

| β (°) | 95.67(3) |

| γ (°) | 90 |

| Volume (ų) | 1583.4(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.192 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 624 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 12543 |

| Independent reflections | 3456 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

| Goodness-of-fit on F² | 1.05 |

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.

Conclusion

While the specific crystal structure of cis-Hexadec-3-enedioic acid remains to be determined, the methodologies for its synthesis, characterization, and crystallographic analysis are well-established. This guide provides a comprehensive framework for researchers aiming to elucidate the solid-state structures of this and other long-chain unsaturated dicarboxylic acids. The successful determination of such structures will undoubtedly contribute to a deeper understanding of their structure-property relationships and facilitate the development of new and improved polymeric materials.

References

A Comprehensive Technical Guide to the Theoretical Modeling of Hexadec-3-enedioic Acid's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadec-3-enedioic acid, a long-chain dicarboxylic acid, holds significant potential in various industrial and pharmaceutical applications. Understanding its three-dimensional molecular structure is paramount for predicting its physicochemical properties, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the molecular structure of this compound. It delves into the application of computational quantum chemistry and molecular mechanics to elucidate its conformational landscape, geometric parameters, and electronic properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering both theoretical background and practical protocols for the in-silico investigation of this and similar long-chain dicarboxylic acids.

Introduction

Long-chain dicarboxylic acids are versatile molecules with applications ranging from the synthesis of polymers to their use as intermediates in the manufacturing of fragrances, lubricants, and pharmaceuticals.[1][2] The presence of two carboxylic acid functional groups and a long hydrocarbon chain imparts unique amphiphilic properties to these molecules. Furthermore, the introduction of unsaturation, as in this compound, adds conformational rigidity and potential for specific chemical transformations.

The precise spatial arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles, dictates its overall shape and, consequently, its interactions with other molecules and biological targets. Experimental determination of these parameters can be challenging. Therefore, theoretical modeling and computational chemistry have become indispensable tools for gaining detailed insights into molecular structures and properties.[3][4][5] This guide will focus on the application of these methods to this compound.

Theoretical Approaches to Molecular Structure Determination

The theoretical modeling of molecular structures primarily relies on two major computational techniques: quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules, from which geometric and other properties can be derived.[3][6] These methods solve approximations of the Schrödinger equation to determine the electron density and energy of the system.

-

Density Functional Theory (DFT): DFT is a popular QM method due to its favorable balance of accuracy and computational cost. It is well-suited for studying the geometries and energies of medium to large-sized molecules like this compound. Common DFT functionals used for such studies include B3LYP, PBE0, and M06-2X, paired with basis sets like 6-31G* or cc-pVTZ.

-

Ab Initio Molecular Dynamics (AIMD): AIMD combines DFT with molecular dynamics simulations, allowing for the exploration of the conformational space of a molecule at finite temperatures.[3] This method is particularly useful for understanding the dynamic behavior of flexible molecules like long-chain dicarboxylic acids and the influence of intermolecular interactions.[3]

Molecular Mechanics (MM) Methods

MM methods use classical physics to model the potential energy of a molecular system. These methods are computationally less expensive than QM methods, making them suitable for studying very large systems or for performing long-timescale simulations. Force fields like AMBER, CHARMM, and OPLS are commonly used to describe the interactions between atoms. Conformational searches using MM can identify low-energy structures that can then be further refined using QM methods.

Data Presentation: Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from theoretical modeling of this compound. The values presented here are hypothetical and would be populated by the results of the computational experiments outlined in the next section.

Table 1: Predicted Geometric Parameters for the Global Minimum Energy Conformer of this compound (DFT B3LYP/6-31G)*

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-O1 (carboxyl) | 1.21 |

| C1-O2 (carboxyl) | 1.35 |

| O2-H1 (carboxyl) | 0.97 |

| C3=C4 (double bond) | 1.34 |

| C-C (single bond, avg.) | 1.53 |

| C-H (avg.) | 1.09 |

| Bond Angles (degrees) | |

| O1-C1-O2 | 123.0 |

| C2-C3=C4 | 124.5 |

| C3=C4-C5 | 125.0 |

| Dihedral Angles (degrees) | |

| H-O2-C1-O1 | 180.0 (anti) |

| C2-C3-C4-C5 | 0.0 (cis) / 180.0 (trans) |

Table 2: Predicted Thermodynamic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Value |

| Enthalpy of Formation (kcal/mol) | -250.5 |

| Gibbs Free Energy of Formation (kcal/mol) | -220.8 |

| Entropy (cal/mol·K) | 150.2 |

| Dipole Moment (Debye) | 2.5 |

Experimental Protocols: A Step-by-Step Guide to Theoretical Modeling

This section provides a detailed methodology for the theoretical modeling of this compound's molecular structure.

Protocol 1: Conformational Analysis and Geometry Optimization

-

Initial Structure Generation:

-

Generate the 2D structure of both cis and trans isomers of this compound.

-

Convert the 2D structures to 3D structures using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

-

Molecular Mechanics Conformational Search:

-

Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This will identify a set of low-energy conformers.

-

The search should explore the rotational space of all single bonds in the hydrocarbon chain.

-

-

Quantum Mechanics Geometry Optimization:

-

Take the lowest energy conformers from the MM search (e.g., the 10 lowest) and perform geometry optimizations using DFT.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: B3LYP functional.

-

Basis Set: 6-31G* or a larger basis set for higher accuracy.

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water or another relevant solvent.

-

-

Frequency Analysis:

-

Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

This calculation also provides thermodynamic data like enthalpy and Gibbs free energy.

-

Protocol 2: Ab Initio Molecular Dynamics (AIMD) Simulation

-

System Setup:

-

Place the global minimum energy conformer of this compound in a simulation box.

-

For condensed-phase simulations, solvate the molecule with an appropriate number of solvent molecules (e.g., water).

-

-

Simulation Parameters:

-

Software: CP2K, VASP, or Quantum ESPRESSO.

-

Method: DFT with a suitable functional (e.g., PBE).

-

Ensemble: NVT (canonical) or NPT (isothermal-isobaric) ensemble.

-

Temperature: Set to a relevant temperature, e.g., 298 K.

-

Simulation Time: Run the simulation for a sufficient time (e.g., 10-100 ps) to allow for adequate sampling of the conformational space.

-

-

Analysis:

-

Analyze the trajectory to understand the dynamic behavior of the molecule, including conformational changes and intermolecular interactions (e.g., hydrogen bonding).

-

Calculate radial distribution functions to understand the solvation structure.

-

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships described in this guide.

Caption: Workflow for theoretical modeling of this compound.

Caption: Logical relationships between computational and experimental techniques.

Conclusion

Theoretical modeling provides a powerful and cost-effective approach to understanding the molecular structure of this compound. By combining molecular mechanics for conformational sampling with quantum mechanics for accurate geometry optimization and property calculation, a detailed picture of the molecule's three-dimensional structure can be obtained. Ab initio molecular dynamics further allows for the exploration of its dynamic behavior in a simulated environment. The protocols and information presented in this guide offer a solid foundation for researchers to embark on the computational investigation of this compound and other related long-chain dicarboxylic acids, ultimately aiding in the rational design of new materials and therapeutic agents.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 3. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Strong Even/Odd Pattern in the Computed Gas-Phase Stability of Dicarboxylic Acid Dimers: Implications for Condensation Thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Hexadec-3-enedioic Acid Derivatives: A Review of Available Scientific Literature

A comprehensive search of scientific databases reveals a notable absence of specific research on the biological activity screening of "Hexadec-3-enedioic acid derivatives." This suggests that this particular class of compounds may be a novel area of investigation or that the nomenclature may be imprecise. The existing body of research primarily focuses on the shorter chain dicarboxylic acid, Hex-3-enedioic acid , and its derivatives, as well as the biological activities of other structurally distinct compounds.

This technical guide will summarize the available information that may be relevant to researchers interested in the potential biological activities of dicarboxylic acid derivatives, with the understanding that direct data on this compound derivatives is not currently available in the public domain.

Hex-3-enedioic Acid: A Related Compound of Interest

Hex-3-enedioic acid is a dicarboxylic acid that has been identified as a normal human metabolite. Its excretion has been observed to increase in individuals with dicarboxylic aciduria, a condition related to disorders in fatty acid metabolism. This suggests a potential link between this compound and metabolic pathways, which could be a starting point for investigating the biological roles of its longer-chain analogue, this compound.

Synthesis of Hex-3-enedioic Acid

An efficient and stereospecific synthesis of (Z)-Hex-3-enedioic acid has been reported, highlighting its role as a key intermediate in the synthesis of a Gly-Gly cis olefin isostere.[1] The synthetic route involves the selective mono-epoxidation of 1,4-cyclohexadiene, followed by periodate oxidation to a dialdehyde, and finally, Jones oxidation to yield the diacid.[1]

General Biological Activities of Other Dicarboxylic Acid Derivatives

While specific data on this compound is lacking, research on other dicarboxylic acid derivatives offers insights into potential areas of biological activity. For instance, various dicarboxylic acids and their derivatives have been explored for their therapeutic potential in a range of applications.

Future Directions and a Call for Research

The absence of specific data on the biological activity of this compound derivatives presents a clear gap in the scientific literature and an opportunity for novel research. Future investigations could explore the following:

-

Synthesis of Novel Derivatives: The development of synthetic routes to produce a library of this compound derivatives for screening.

-

Antimicrobial Activity: Evaluation of these compounds against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Screening for cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: Investigating the potential of these derivatives to inhibit key enzymes involved in disease pathways.

-

Metabolic Studies: Exploring the role of these compounds in metabolic processes, given the known connection of Hex-3-enedioic acid to fatty acid metabolism.

Experimental Workflow for Biological Activity Screening

Should researchers embark on the study of this compound derivatives, a general experimental workflow for preliminary biological activity screening can be proposed.

Caption: A generalized workflow for the synthesis, screening, and identification of biologically active this compound derivatives.

This proposed workflow provides a logical progression from the chemical synthesis and purification of novel derivatives to their initial biological evaluation and subsequent data analysis to identify promising lead compounds for further development.

References

The Unseen architects: A Technical Guide to the Natural Occurrence of Long-Chain Unsaturated Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain unsaturated dicarboxylic acids (DCAs) are a class of aliphatic bifunctional molecules that, despite their relatively low abundance, play crucial roles in a variety of biological systems. From providing structural integrity to plant tissues to acting as signaling molecules in mammals, these versatile compounds are gaining increasing attention for their potential applications in polymer science, cosmetics, and as precursors for pharmaceuticals. This technical guide provides an in-depth exploration of the natural occurrence of long-chain unsaturated DCAs, their biosynthesis, physiological significance, and the analytical methodologies used for their characterization.

Natural Occurrence of Long-Chain Unsaturated Dicarboxylic Acids

Long-chain unsaturated DCAs are found across different biological kingdoms, including plants, microorganisms, and animals. Their distribution and concentration vary significantly depending on the organism and tissue type.

In Plants: Guardians of the Epidermis

In the plant kingdom, long-chain unsaturated DCAs are key components of the biopolyesters cutin and suberin.[1][2] These protective layers cover the aerial parts of plants (cutin) and are found in underground organs, barks, and wound-healing tissues (suberin), acting as barriers against water loss and pathogen attack.[1][2]

The composition of these polyesters includes a variety of aliphatic monomers, with long-chain unsaturated DCAs being particularly prominent in the suberin of certain species. For instance, the suberin of Arabidopsis thaliana roots and seed coats is rich in C18 to C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids.[3] The presence of unsaturation, typically as a single double bond (e.g., in C18:1 dicarboxylic acid), is a common feature.

Table 1: Composition of Long-Chain Dicarboxylic Acids in Plant Suberin

| Plant Species | Tissue | Dicarboxylic Acid | Chain Length:Unsaturation | Relative Abundance (%) | Reference |

| Arabidopsis thaliana | Root | Octadecene-1,18-dioic acid | C18:1 | Major component | [4] |

| Arabidopsis thaliana | Seed Coat | Docosane-1,22-dioic acid | C22:0 | Significant component | [3] |

| Arabidopsis thaliana | Seed Coat | Tetracosane-1,24-dioic acid | C24:0 | Significant component | [3] |

| Camelina sativa | Root | Octadecene-1,18-dioic acid | C18:1 | ~30% of aliphatic monomers | [2] |

| Camelina sativa | Seed Coat | Octadecene-1,18-dioic acid | C18:1 | ~25% of aliphatic monomers | [2] |

In Microorganisms: Biotechnological Powerhouses

Certain microorganisms, particularly yeasts of the genus Candida, are capable of producing significant quantities of long-chain DCAs through the ω-oxidation of fatty acids.[5] These yeasts can utilize various feedstocks, including alkanes and fatty acids derived from vegetable oils, to generate DCAs with chain lengths typically ranging from C12 to C18.[5] Genetic engineering of these strains, for instance by disrupting the β-oxidation pathway, has led to substantial increases in DCA yields, making microbial fermentation a promising route for their industrial production.

Table 2: Microbial Production of Long-Chain Dicarboxylic Acids

| Microorganism | Substrate | Dicarboxylic Acid Produced | Titer (g/L) | Reference |

| Candida tropicalis | Dodecane | Dodecanedioic acid (C12) | up to 140 | [5] |

| Candida tropicalis | Oleic acid (C18:1) | Octadecenedioic acid (C18:1) | up to 100 | [5] |

| Candida viswanathii | Methyl oleate | Octadecenedioic acid (C18:1) | Not specified |

In Animals: Metabolic Intermediates

In animals, long-chain DCAs are typically present at low concentrations and are considered products of a minor fatty acid metabolism pathway known as ω-oxidation.[6] This pathway becomes more significant under conditions where the primary β-oxidation pathway is impaired or overloaded, such as in certain metabolic disorders or during prolonged fasting.[6] The ω-oxidation of both saturated and unsaturated fatty acids occurs primarily in the liver and kidneys, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[6][7] The resulting DCAs are then further metabolized via peroxisomal β-oxidation.[8]

Biosynthesis and Metabolism

The primary route for the biosynthesis of long-chain DCAs in most organisms is the ω-oxidation of long-chain fatty acids. This is followed by their degradation through peroxisomal β-oxidation.

Biosynthesis: The ω-Oxidation Pathway

The ω-oxidation pathway involves the sequential oxidation of the terminal methyl group of a fatty acid to a carboxylic acid. This process occurs in the endoplasmic reticulum and involves three key enzymatic steps.

References

- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Suberin-Associated Fatty Alcohols in Arabidopsis: Distributions in Roots and Contributions to Seed Coat Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of glycerol in dicarboxylic acid-rich cutins provides insights into Arabidopsis cutin structure | Scilit [scilit.com]

- 6. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Polyamide Synthesis Using Hexadec-3-enedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of polyamides using Hexadec-3-enedioic acid as a monomer. Polyamides derived from long-chain, unsaturated dicarboxylic acids are of significant interest due to their potential for tailored properties such as flexibility, hydrophobicity, and the possibility of post-polymerization modification at the site of unsaturation. These materials have applications in advanced coatings, specialty fibers, and drug delivery matrices.

This compound is a C16 unsaturated dicarboxylic acid. Its use as a monomer in polyamide synthesis allows for the introduction of a double bond into the polymer backbone. This unsaturation can serve as a reactive handle for subsequent chemical modifications, enabling the creation of functionalized polyamides with specific properties. The general reaction for polyamide synthesis involves the condensation polymerization of a dicarboxylic acid with a diamine, forming a repeating amide linkage and eliminating water.[1][2][3]

Key Properties of Related Long-Chain Polyamides

While specific data for polyamides derived from this compound is not extensively published, data from polyamides synthesized from similar long-chain and unsaturated dicarboxylic acids can provide valuable insights into expected properties. The following tables summarize key thermal and mechanical properties of related polyamides.

Table 1: Thermal Properties of Polyamides Derived from Various Dicarboxylic Acids

| Polyamide | Dicarboxylic Acid | Diamine | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (T10%, °C) | Reference |

| PA 6,18 | Octadecanedioic acid | Hexamethylenediamine | 220-230 | - | - | [4] |

| PA 8,18 | Octadecanedioic acid | 1,8-Octanediamine | 200-210 | - | - | [4] |

| PA 12,18 | Octadecanedioic acid | 1,12-Dodecanediamine | 180-190 | - | - | [4] |

| PA-I | 4,4ʹ-bis(4-carboxymethylene)biphenyl | Various aromatic diamines | - | 261 | 588 | [5] |

| PA-II | 4,4ʹ-bis(4-carboxymethylene)biphenyl | Various aromatic diamines | - | 245 | 532 | [5] |

| PA6F | 2,5-Furandicarboxylic acid | Hexamethylenediamine | - | 130 | - | [6] |

| PA6/PAI-20 | Diimide diacid | Hexamethylenediamine | Decreased vs PA6 | Increased vs PA6 | High | [7] |

Table 2: Mechanical and Other Properties of Related Polyamides

| Polyamide | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (GPa) | Dielectric Constant | Reference |

| PA-I | - | - | - | - | [5] |

| PA-II | - | - | - | - | [5] |

| PA6F | - | - | 3.5 | - | [6] |

| PA6/PAI-20 | High | Good | High | 3.85 | [7] |

| Fluorinated Polyamides | up to 88 | up to 25 | up to 1.81 | - | [8] |

Experimental Protocols

The following protocols are generalized for the synthesis of polyamides from a dicarboxylic acid and a diamine and should be adapted and optimized for this compound.

Protocol 1: Melt Polycondensation

Melt polycondensation is a common method for synthesizing high molecular weight polyamides.[4] It involves heating the monomers above their melting points in an inert atmosphere.

Materials:

-

This compound

-

Diamine (e.g., Hexamethylenediamine, 1,6-diaminohexane)

-

Nitrogen or Argon gas supply

-

High-temperature wax or sand bath

-

Reaction vessel (e.g., thick-walled glass tube or stainless steel reactor)

-

Mechanical stirrer

-

Vacuum line

Procedure:

-

Monomer Preparation: Ensure equimolar amounts of this compound and the chosen diamine are used.[4] The monomers should be of high purity.

-

Reaction Setup: Charge the reaction vessel with the equimolar mixture of the dicarboxylic acid and diamine.

-

Inert Atmosphere: Flush the reaction vessel with an inert gas (Nitrogen or Argon) for at least one hour to remove all oxygen.[4]

-

Heating: Immerse the reaction vessel in a preheated high-temperature bath. The temperature should be gradually raised to exceed the melting points of the monomers and the resulting polymer, typically in the range of 220-280°C.[4]

-

Polycondensation: Maintain the reaction at this temperature under a continuous inert gas flow for 3-4 hours with constant stirring.[4] Water, the byproduct of the condensation reaction, will be removed by the gas flow.

-

Vacuum Application: To further drive the polymerization and increase the molecular weight, apply a vacuum to the system for the last 1-2 hours of the reaction to facilitate the removal of residual water and any volatile byproducts.

-

Cooling and Isolation: After the reaction is complete, cool the reactor to room temperature under an inert atmosphere. The resulting solid polyamide can then be isolated.

-

Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol). The purified polymer should then be dried in a vacuum oven.

Protocol 2: Direct Polycondensation (Yamazaki-Higashi Phosphorylation)

This method allows for polyamide synthesis under milder conditions and is suitable for monomers that may be sensitive to high temperatures. It utilizes a condensing agent like triphenyl phosphite.[9]

Materials:

-

This compound

-

Diamine (e.g., Ethylenediamine)

-

N-Methyl-2-pyrrolidone (NMP) (solvent)

-

Pyridine (Py)

-

Triphenyl phosphite (TPP) (condensing agent)

-

Lithium Chloride (LiCl) and/or Calcium Chloride (CaCl2) (solubility promoters)

-

Inert gas supply (Nitrogen or Argon)

-

Reaction flask with a stirrer and condenser

Procedure:

-

Reaction Setup: In a reaction flask, dissolve the calculated amounts of this compound (1.0 mmol), diamine (1.0 mmol), CaCl2 (0.3 mmol), and LiCl (0.2 mmol) in a mixture of NMP (7.0 mL) and Pyridine (0.5 mL).[9]

-

Addition of Condensing Agent: Add triphenyl phosphite (2.0 mmol) to the stirred solution.[9]

-

Polymerization: Heat the reaction mixture to 110°C under an inert atmosphere and maintain stirring for 10-15 hours.[9]

-

Precipitation and Washing: After the reaction, pour the viscous solution into a large volume of methanol with constant stirring to precipitate the polyamide.

-

Purification: Collect the polymer precipitate by filtration, wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Characterization Protocols

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the formation of the amide bond.

-

Procedure: Record the FT-IR spectrum of the polymer sample. Look for characteristic peaks: N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-